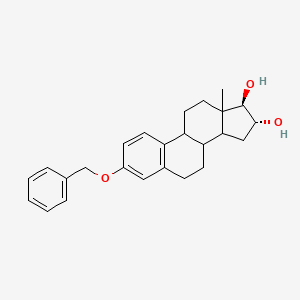
Estriol benzyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
ESTRIOL BENZYL ETHER is a steroid. It derives from a hydride of an estrane.
Scientific Research Applications
Pharmacological Applications
Estriol benzyl ether is primarily studied for its interactions with estrogen receptors and its potential therapeutic benefits in hormone replacement therapy.
Estrogen Receptor Binding Affinity
Research indicates that this compound exhibits significant binding affinity to estrogen receptors. A comparative study assessed the relative binding affinity (RBA) of various compounds, including estriol derivatives. Results demonstrated that this compound binds with an RBA significantly higher than many other tested compounds, suggesting its potential as an effective estrogenic agent in therapeutic settings .
| Compound | RBA (Relative Binding Affinity) |
|---|---|
| Estradiol | 100 |
| This compound | 80-170 |
| Other Estriol Derivatives | 0.55 - 16 |
Hormone Replacement Therapy
The compound is being investigated for its role in bioidentical hormone therapy (BHT). Studies have shown that estriol, including its benzyl ether form, can alleviate vasomotor symptoms associated with menopause . Clinical trials have indicated that compounded formulations containing estriol can be effective in managing these symptoms, although more extensive studies are needed to confirm their safety and efficacy compared to conventional hormone therapies .
Chemical Synthesis and Mechanisms of Action
The synthesis of this compound involves protecting the hydroxyl group of estriol with a benzyl group, enhancing its stability and bioavailability. This process typically employs various organic reactions, including alkylation and protective group strategies.
Synthesis Overview
The synthesis pathway often includes:
- Protection of the hydroxyl group using benzyl bromide.
- Selective oxidation and subsequent reactions to yield the final product.
- Characterization through Nuclear Magnetic Resonance (NMR) and other spectroscopic methods to confirm structure .
Case Studies and Research Findings
Several studies have documented the pharmacological effects of this compound:
- A study highlighted the compound's effectiveness in reducing menopausal symptoms in a small cohort, demonstrating improvements in quality of life measures .
- Another investigation focused on the comparative efficacy of this compound against traditional hormone therapies, noting favorable outcomes in symptom management without significant adverse effects .
Properties
Molecular Formula |
C25H30O3 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
(16R,17R)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol |
InChI |
InChI=1S/C25H30O3/c1-25-12-11-20-19-10-8-18(28-15-16-5-3-2-4-6-16)13-17(19)7-9-21(20)22(25)14-23(26)24(25)27/h2-6,8,10,13,20-24,26-27H,7,9,11-12,14-15H2,1H3/t20?,21?,22?,23-,24+,25?/m1/s1 |
InChI Key |
GDUPBUZZJUIEDX-PNYVIBBQSA-N |
Isomeric SMILES |
CC12CCC3C(C1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















